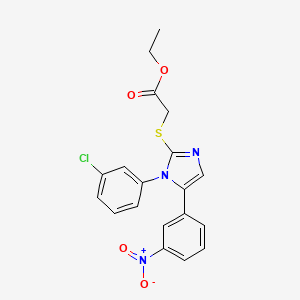

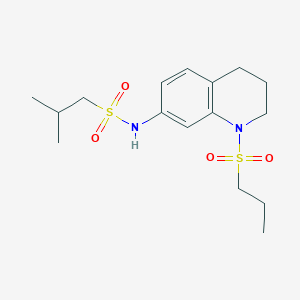

ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate, also known as ECA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ECA is a thioester of imidazole that possesses unique properties, making it an ideal candidate for research purposes.

Aplicaciones Científicas De Investigación

General Basic Catalysis and Hydrolysis

The study of ester hydrolysis, including compounds related to ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate, highlights the role of imidazole as a catalyst in the hydrolysis of various esters. This research provides insights into the mechanism of enzymatic hydrolysis, suggesting that imidazole catalysis might offer a partial explanation for the biochemical processes involved in ester breakdown. It's noted that the catalytic efficiency is closely related to the basicity of the catalyzing amines, offering a potential avenue for understanding the catalytic behavior of similar compounds in biological systems (Bender & Turnquest, 1957).

Ionic Liquid Catalysis in Synthesis

The use of ionic liquids for catalyzing reactions related to the synthesis of imidazole derivatives, including those structurally similar to ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate, demonstrates a novel approach to chemical synthesis. This method, involving ionic liquid [EMIM]OAc under ultrasonic irradiation, offers advantages such as high yields and simplicity, avoiding harmful catalysts and operating at room temperature, which is beneficial for the development of environmentally friendly chemical processes (Zang et al., 2010).

Electropolymerization and Optical Properties

Research into the electropolymerization of benzimidazole derivatives, potentially including or related to ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate, explores the synthesis of novel copolymers with enhanced optical and electrochromic properties. This work provides a foundation for the development of materials with specific electronic and optical characteristics, useful in various applications from sensing to energy storage (Soylemez et al., 2015).

Antimicrobial Activities

The synthesis and evaluation of 2-thioxo-imidazolidin-4-one derivatives, related to the chemical structure of interest, reveal significant antimicrobial properties. This research underscores the potential of such compounds in developing new antimicrobial agents, highlighting the importance of structural modification in enhancing biological activity against various pathogens (Nasser et al., 2010).

Molecular Docking and Enzyme Inhibition

Studies involving novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates highlight their potential in inhibiting glucosidase enzymes, suggesting applications in treating diseases related to enzyme dysfunction. Molecular docking analyses further elucidate the interaction mechanisms, offering insights into the design of enzyme inhibitors based on the structure of ethyl 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetate and similar compounds (Babar et al., 2017).

Propiedades

IUPAC Name |

ethyl 2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4S/c1-2-27-18(24)12-28-19-21-11-17(13-5-3-8-16(9-13)23(25)26)22(19)15-7-4-6-14(20)10-15/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUOFJRCZAFXOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2893864.png)

![2-(3-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2893865.png)

![(Z)-ethyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2893866.png)

![3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893870.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2893877.png)

![Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2893879.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893884.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2893886.png)